molecular formula C7H17NO B3053151 1-Aminoheptan-2-ol CAS No. 51411-48-4

1-Aminoheptan-2-ol

Cat. No.: B3053151
CAS No.: 51411-48-4
M. Wt: 131.22 g/mol
InChI Key: QLELJGOOIWJCOZ-UHFFFAOYSA-N
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Description

It belongs to the class of amino alcohols, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a seven-carbon chain

Scientific Research Applications

1-Aminoheptan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Industry: this compound is employed in the production of surfactants, emulsifiers, and other specialty chemicals.

Safety and Hazards

1-Aminoheptan-2-ol is classified as a dangerous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The specific hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoheptan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 2-heptanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-heptanone in the presence of ammonia. This process requires high pressure and temperature, along with a suitable catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Aminoheptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed:

    Oxidation: 2-heptanone or 2-heptanal.

    Reduction: 1-aminoheptane.

    Substitution: 2-chloroheptane or 2-bromoheptane.

Mechanism of Action

The mechanism of action of 1-aminoheptan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

    1-Aminopropan-2-ol: This compound has a shorter carbon chain but shares similar functional groups (amino and hydroxyl) with 1-aminoheptan-2-ol.

    2-Amino-1-butanol: Another amino alcohol with a four-carbon chain, used in similar applications.

    2-Amino-1-hexanol: A six-carbon chain analog with comparable chemical properties.

Uniqueness: this compound’s longer carbon chain provides distinct physicochemical properties, such as increased hydrophobicity and altered solubility, which can influence its behavior in chemical reactions and biological systems. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-aminoheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-2-3-4-5-7(9)6-8/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLELJGOOIWJCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557067
Record name 1-Aminoheptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51411-48-4
Record name 1-Aminoheptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-aminoheptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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